molecular formula C26H25NO4S B557503 Fmoc-Cys(4-MeBzl)-OH CAS No. 136050-67-4

Fmoc-Cys(4-MeBzl)-OH

Cat. No.: B557503
CAS No.: 136050-67-4
M. Wt: 447,53 g/mole
InChI Key: OQYBTXFHTQYWCZ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys(4-MeBzl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a 4-methylbenzyl group. The Fmoc (fluorenylmethyloxycarbonyl) group is used to protect the amino group. This compound is commonly used in peptide synthesis to prevent unwanted reactions involving the thiol group during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(4-MeBzl)-OH typically involves the protection of the cysteine thiol group with a 4-methylbenzyl group and the amino group with an Fmoc group. The process generally includes:

    Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The protecting groups can be removed under specific conditions to yield free cysteine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Deprotection: The Fmoc group can be removed using piperidine, and the 4-methylbenzyl group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like dimethylsulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of cystine (disulfide-linked cysteine).

    Reduction: Formation of free thiol groups.

    Deprotection: Formation of free cysteine.

Scientific Research Applications

Chemistry: Fmoc-Cys(4-MeBzl)-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the thiol group of cysteine, allowing for the selective formation of disulfide bonds in peptides.

Biology: In biological research, this compound is used to synthesize peptides and proteins with specific disulfide bond patterns, which are crucial for the structural and functional integrity of many proteins.

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents, particularly those that require specific disulfide bond formations for activity.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other biologically active peptides.

Comparison with Similar Compounds

    Fmoc-Cys(Acm)-OH: Protects the thiol group with an acetamidomethyl group.

    Fmoc-Cys(Trt)-OH: Protects the thiol group with a trityl group.

    Fmoc-Cys(StBu)-OH: Protects the thiol group with a tert-butylthio group.

Uniqueness: Fmoc-Cys(4-MeBzl)-OH is unique in its use of the 4-methylbenzyl group for thiol protection, which offers a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where selective deprotection is required.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYBTXFHTQYWCZ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583811
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136050-67-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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